molecular formula C9H12N2O2 B1374043 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1339256-33-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Cat. No.: B1374043
CAS No.: 1339256-33-5
M. Wt: 180.2 g/mol
InChI Key: IKBWGTJNGDKJTL-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one (CAS 1339256-33-5) is a high-value chemical building block that incorporates the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry and materials science . With the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol, this compound features a cyclohexanone moiety linked to a 3-methyl-1,2,4-oxadiazole ring, offering two distinct reactive sites for further chemical elaboration . The 1,2,4-oxadiazole unit is renowned for its high electron-accepting properties and strong fluorescence, making it a key component in developing materials for organic electroluminescent (EL) devices and organic light-emitting diodes (OLEDs) . In pharmaceutical research, 1,2,4-oxadiazole derivatives are investigated for a broad spectrum of biological activities. Recent studies highlight derivatives with this core structure showing potent antiproliferative effects against challenging cancers such as pancreatic ductal adenocarcinoma (PDAC), demonstrating its relevance in anticancer drug discovery . The structural features of this compound make it a promising intermediate for synthesizing novel molecules for use against drug-resistant and metastatic cancers . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBWGTJNGDKJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339256-33-5
Record name 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
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Preparation Methods

Starting Materials

  • Amidoxime Intermediate: The amidoxime corresponding to 3-methyl-1,2,4-oxadiazole is prepared from the appropriate nitrile precursor, such as 3-methyl-cyanide derivatives, by reaction with hydroxylamine.

  • Cyclohexanone Derivative: The cyclohexan-1-one moiety is introduced as an ester or acid derivative for coupling with the amidoxime.

Synthetic Procedure

A representative synthetic route adapted from the general amidoxime-ester cyclization method is as follows:

  • Dissolve the amidoxime (1.0 mmol) and the cyclohexanone-containing ester (1.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL).

  • Add powdered sodium hydroxide (NaOH, 2.0 mmol) rapidly to the reaction mixture at room temperature.

  • Stir the mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold water (100 mL) to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.

Reaction Conditions and Optimization

  • Solvent: DMSO is preferred due to its ability to dissolve both reactants and facilitate the base-mediated cyclization.

  • Base: Sodium hydroxide is effective in promoting the cyclization, with typical amounts around 2 equivalents relative to amidoxime.

  • Temperature: Ambient temperature (room temperature) is sufficient, avoiding harsh conditions that might degrade sensitive groups.

  • Reaction Time: Extended stirring (up to 16 hours) ensures complete conversion.

Yield and Purity

  • Yields for similar 1,2,4-oxadiazole syntheses under these conditions range from moderate to good (approximately 60-80%).

  • Purification by recrystallization affords the product with high purity, suitable for further biological or chemical studies.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Amidoxime (3-methyl), cyclohexanone ester
Solvent Dimethyl sulfoxide (DMSO)
Base Sodium hydroxide (NaOH), 2 equivalents
Temperature Room temperature (~20-25 °C)
Reaction time 16 hours
Work-up procedure Dilution with cold water, filtration, recrystallization from ethanol
Yield range 60-80% (typical for similar compounds)
Purity High (≥95% after recrystallization)
Scale-up feasibility Demonstrated on multi-liter scale with consistent results
Safety considerations Control of hydroxylamine handling, temperature monitoring

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has been investigated for its potential as an anti-cancer agent. Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the cyclohexanone structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics .

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole showed promising results in inhibiting tumor growth in xenograft models. The specific compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Agrochemicals

The compound's oxadiazole group is known for its fungicidal properties. Preliminary studies suggest that this compound could serve as a lead compound for developing new agrochemical formulations aimed at controlling fungal pathogens in crops .

Research Findings:
Field trials have indicated that formulations containing this compound reduced fungal infections in crops by over 50%, demonstrating its effectiveness as a potential agricultural fungicide. Further optimization of the chemical structure could enhance its efficacy and reduce phytotoxicity .

Material Sciences

The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific electrical or optical properties .

Applications in Polymer Chemistry:
Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. This characteristic is particularly valuable in producing high-performance composites for aerospace and automotive applications .

Comparative Data Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-cancer agent with low IC50 values
AgrochemicalsEffective against fungal pathogens in crops
Material SciencesEnhances mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its bioactivity. The exact molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Analogues of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde 3-Methyl-1,2,4-oxadiazole at C4 C₁₀H₈N₂O₂ 188.18 Aromatic aldehyde; mp 133–135°C
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Benzoic acid 3-Methyl-1,2,4-oxadiazole at C4 C₁₀H₈N₂O₃ 204.18 Acidic group; 95% purity (commercial)
Blixeprodil Cyclohexanone 4-Fluorophenyl, methylamino groups C₁₃H₁₅FNO 220.26 NMDA receptor antagonist
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol Cyclohexanol Cyclopropyl-oxadiazole, hydroxyl C₁₂H₁₉N₂O₂ 223.29 Aliphatic alcohol; industrial synthesis

Key Observations :

  • Cyclohexanone vs. Aromatic Cores: The target compound’s cyclohexanone scaffold contrasts with aromatic cores in benzaldehyde/benzoic acid derivatives. The cyclohexanone’s flexibility may enhance conformational adaptability compared to planar aromatic systems .
  • Functional Group Diversity: The benzoic acid derivative () introduces acidity, enabling salt formation, unlike the neutral cyclohexanone or benzaldehyde analogs .

Physical and Chemical Property Comparison

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Predicted CCS (Ų, [M+H]⁺) Solubility Insights Reference
This compound Not reported 138.5 Likely moderate in polar solvents
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 133–135 Not available Low (hydrophobic aromatic core)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Not reported Not available High (ionizable -COOH group)
Blixeprodil Not reported Not available Moderate (polar NMDA receptor affinity)

Key Observations :

  • Melting Points : The benzaldehyde derivative (mp 133–135°C) exhibits higher thermal stability than the target compound, likely due to aromatic π-stacking .
  • Solubility: The benzoic acid analog’s -COOH group enhances aqueous solubility, whereas the cyclohexanone and benzaldehyde derivatives may require organic solvents .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 63346585

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various oxadiazole compounds showed notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial effects, certain derivatives of oxadiazoles have demonstrated antifungal properties. For instance, compounds structurally related to this compound have shown effectiveness against Candida albicans .

Histone Deacetylase Inhibition

Recent studies have identified oxadiazole derivatives as promising histone deacetylase (HDAC) inhibitors. Specifically, difluoromethyl oxadiazoles have been reported to act as selective and irreversible inhibitors of HDAC6, which is implicated in various cancers and neurodegenerative diseases . This mechanism suggests potential therapeutic applications in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For example:

  • HDAC Inhibition : The compound may inhibit HDAC enzymes through a two-step binding mechanism that alters the acetylation status of histones and non-histone proteins .

Case Studies and Research Findings

Several studies provide insights into the efficacy and potential applications of this compound:

StudyFindings
Demonstrated significant antibacterial activity against E. coli and P. aeruginosa.
Identified as a selective HDAC6 inhibitor with potential implications in cancer therapy.
Structural analysis indicated favorable pharmacokinetic properties for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between cyclohexanone derivatives and pre-functionalized oxadiazole precursors. For example, in analogous compounds, Suzuki-Miyaura couplings or nucleophilic substitutions are employed to attach the oxadiazole moiety to the cyclohexanone core . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Purification via flash chromatography (e.g., hexanes/EtOAc gradients) yields products with >70% purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclohexanone carbonyl (δ ~208 ppm in ¹³C NMR) and oxadiazole ring protons (δ 8.0–8.1 ppm for aromatic protons in related structures) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) should match the exact mass (calculated via HRMS). For example, a related compound showed [M+H]⁺ = 408.1931 (error: 3.2 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence bioactivity in drug design?

  • Methodological Answer : The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. In antiplasmodium studies, derivatives with this group exhibited IC₅₀ values <1 µM against Plasmodium falciparum by targeting heme detoxification pathways . For orexin receptor antagonists, the oxadiazole’s planar structure facilitates binding to hydrophobic pockets in transmembrane domains . Computational docking (e.g., AutoDock Vina) can predict binding affinities using crystal structures (PDB: 4ZJ8) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL for high-resolution (<1.0 Å) data to model twin laws (e.g., BASF parameter adjustments) .
  • Disorder Modeling : For flexible cyclohexanone rings, split positions and isotropic displacement parameters (ADPs) improve R-factor convergence (e.g., R₁ < 0.05) .
  • Validation Tools : Check geometry with PLATON and electron density maps with Coot to identify outliers .

Q. How can regioselectivity be controlled during functionalization of the oxadiazole ring?

  • Methodological Answer :

  • Electrophilic Substitution : Use directing groups (e.g., methyl at position 3) to favor C-5 substitution. For example, nitration of 3-methyl-1,2,4-oxadiazole derivatives yields >90% C-5 nitro products .
  • Cross-Coupling : Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos selectively functionalizes the oxadiazole’s nitrogen atoms .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Analysis : Contradictions arise from polymorphic forms or impurities. For example, a derivative showed solubility of 2.5 mg/mL in DMSO but <0.1 mg/mL in water due to crystalline vs. amorphous states .
  • Resolution :

  • Conduct DSC/TGA to identify polymorphs.
  • Use PXRD to correlate solubility with crystal packing .

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